

The Original Synthesis of Centchroman: A Technical Guide

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Compound of Interest

Compound Name: Ormeloxifene

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Introduction

Centchroman, also known as **Ormeloxifene**, is a selective estrogen receptor modulator (SERM) developed at the Central Drug Research Institute (CDRI) in Lucknow, India.[1] First synthesized in 1967, it is a non-steroidal oral contraceptive that has been in clinical use for decades.[2][3] This technical guide provides a detailed overview of the original synthesis method for Centchroman, as developed by the pioneering scientists at CDRI. The synthesis is a multi-step process involving several key chemical transformations.

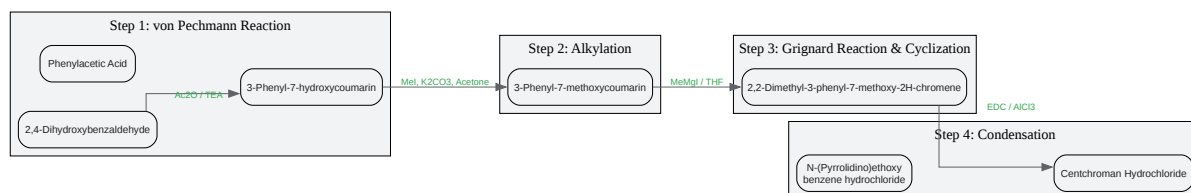
Core Synthesis Pathway

The original synthesis of Centchroman (dl-3,4-trans-2,2-dimethyl-3-phenyl-4-[p-(β -pyrrolidinoethoxy)phenyl]-7-methoxychroman) is a four-step process. The key stages of this synthesis are:

- **von Pechmann Reaction:** The synthesis begins with a von Pechmann condensation between 2,4-dihydroxybenzaldehyde and phenylacetic acid to form 3-phenyl-7-hydroxycoumarin.
- **Alkylation:** The resulting coumarin is then alkylated using methyl iodide to produce 3-phenyl-7-methoxycoumarin.

- Grignard Reaction and Cyclization: A Grignard reaction with methylmagnesium iodide, followed by cyclization, converts the methoxycoumarin into 2,2-dimethyl-3-phenyl-7-methoxy-2H-chromene.
- Condensation: The final step involves the condensation of the chromene intermediate with N-(pyrrolidino)ethoxy benzene hydrochloride to yield Centchroman.

The overall synthetic pathway is depicted in the following diagram:



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Caption: The original multi-step synthesis of Centchroman.

Quantitative Data Summary

The following table summarizes the reported yields for each step of the original Centchroman synthesis as described by the CDRI process.^[1]

Step	Reaction	Reactants	Reagents	Product	Yield (%)
1	von Pechmann Reaction	2,4-Dihydroxybenzaldehyde, Phenylacetic Acid	Ac ₂ O, TEA	3-Phenyl-7-hydroxycoumarin	70
2	Alkylation	3-Phenyl-7-hydroxycoumarin	Methyl iodide, K ₂ CO ₃ , Acetone	3-Phenyl-7-methoxycoumarin	98
3	Grignard Reaction & Cyclization	3-Phenyl-7-methoxycoumarin	Methylmagnesium iodide, THF	2,2-Dimethyl-3-phenyl-7-methoxy-2H-chromene	82
4	Condensation	2,2-Dimethyl-3-phenyl-7-methoxy-2H-chromene, N-(Pyrrolidino)ethoxybenzene hydrochloride	EDC, AlCl ₃	Centchroman Hydrochloride	60

Experimental Protocols

The following are the detailed experimental protocols for the key steps in the original synthesis of Centchroman.

Step 1: Synthesis of 3-Phenyl-7-hydroxycoumarin (von Pechmann Reaction)

- A mixture of 2,4-dihydroxybenzaldehyde and phenylacetic acid is prepared.
- Acetic anhydride and triethylamine are cautiously added to the mixture.

- The reaction mixture is heated for 6 hours.
- After cooling, the mixture is diluted with water.
- The precipitated product is filtered.
- The solid is then hydrolyzed with aqueous alkali in methanol to obtain 3-phenyl-7-hydroxycoumarin.

Step 2: Synthesis of 3-Phenyl-7-methoxycoumarin (Alkylation)

- 3-Phenyl-7-hydroxycoumarin is dissolved in acetone.
- Anhydrous potassium carbonate is added to the solution.
- Methyl iodide is then added to the reaction mixture.
- The mixture is refluxed until the reaction is complete, as monitored by thin-layer chromatography (TLC).
- The solvent is removed under reduced pressure.
- The residue is treated with water and the product is extracted with a suitable organic solvent.
- The organic layer is dried and concentrated to yield 3-phenyl-7-methoxycoumarin.

Step 3: Synthesis of 2,2-Dimethyl-3-phenyl-7-methoxy-2H-chromene (Grignard Reaction and Cyclization)

- A solution of methylmagnesium iodide in anhydrous tetrahydrofuran (THF) is prepared.
- 3-Phenyl-7-methoxycoumarin, dissolved in anhydrous THF, is added dropwise to the Grignard reagent at a controlled temperature.
- The reaction mixture is stirred until the starting material is consumed (monitored by TLC).

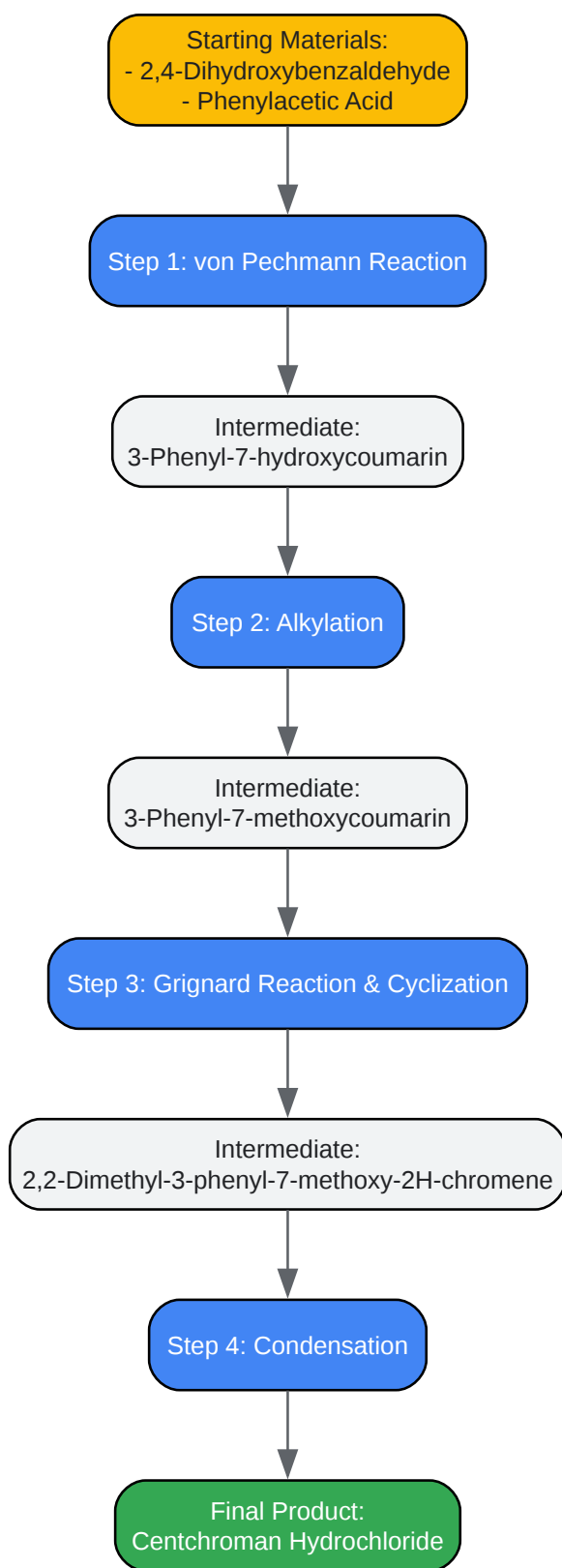
- The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
- The organic layer is separated, and the aqueous layer is extracted with an organic solvent.
- The combined organic extracts are washed, dried, and concentrated.
- The resulting intermediate is then subjected to acid-catalyzed cyclization to afford 2,2-dimethyl-3-phenyl-7-methoxy-2H-chromene.

Step 4: Synthesis of Centchroman Hydrochloride (Condensation)

- A solution of 2,2-dimethyl-3-phenyl-7-methoxy-2H-chromene and N-(pyrrolidino)ethoxy benzene hydrochloride is prepared in a suitable solvent.
- A Lewis acid, such as aluminum chloride, is added as a catalyst.
- The reaction mixture is stirred at room temperature until completion.
- The reaction is then quenched with an acidic aqueous solution.
- The product is extracted into an organic solvent.
- The organic layer is washed, dried, and concentrated.
- The crude product is then purified, typically by column chromatography or recrystallization, to yield Centchroman.
- The hydrochloride salt is prepared by treating the free base with hydrochloric acid in a suitable solvent.

Logical Workflow for Synthesis

The following diagram illustrates the logical workflow of the synthesis, highlighting the progression from starting materials to the final product.



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